N-(3-chlorophenyl)-N'-[3-methyl-1,3-thiazol-2(3H)-yliden]urea
Description
N-(3-Chlorophenyl)-N'-[3-methyl-1,3-thiazol-2(3H)-yliden]urea is a urea derivative featuring a 3-chlorophenyl group and a substituted thiazole ring. The compound’s structure combines a urea backbone with aromatic and heterocyclic moieties, which are common in bioactive molecules.
Properties
IUPAC Name |
(3Z)-1-(3-chlorophenyl)-3-(3-methyl-1,3-thiazol-2-ylidene)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-15-5-6-17-11(15)14-10(16)13-9-4-2-3-8(12)7-9/h2-7H,1H3,(H,13,16)/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVHNTWNSVPFOF-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CSC1=NC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C=CS/C1=N\C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-[3-methyl-1,3-thiazol-2(3H)-yliden]urea typically involves the reaction of 3-chloroaniline with 3-methyl-2-thiazoline-2-thione. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-[3-methyl-1,3-thiazol-2(3H)-yliden]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(3-chlorophenyl)-N’-[3-methyl-1,3-thiazol-2(3H)-yliden]urea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-[3-methyl-1,3-thiazol-2(3H)-yliden]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Arylurea Derivatives with Heterocyclic Substituents
Key Compounds:
- Fenobam [N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea]: Fenobam shares the 3-chlorophenylurea backbone but replaces the thiazolylidene group with an imidazolinone ring. It acts as a selective mGluR5 antagonist, demonstrating the importance of the urea linker in receptor binding. The imidazolinone ring enhances metabolic stability compared to thiazole derivatives, as evidenced by its clinical validation as an anxiolytic .
- N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h): This analog replaces the thiazole ring with a thiadiazole scaffold and introduces a dimethylamino-acryloyl group. The compound exhibits a melting point of 200°C (similar derivatives) and distinct IR carbonyl peaks at 1690 and 1638 cm⁻¹, indicating robust hydrogen-bonding capacity .
Structural Impact:
- Substituent Effects : The 3-chlorophenyl group enhances lipophilicity and electron-withdrawing properties, influencing binding affinity.
- Heterocyclic Modifications : Thiazole vs. thiadiazole rings alter electronic distribution and steric bulk, affecting solubility and target selectivity.
Thiazol-2(3H)-Yliden Derivatives
Key Compounds:
- N-(3-Benzyl-5-(3-Chlorophenyl)Thiazol-2(3H)-Ylidene)Aniline (29): Replaces the urea group with an aniline moiety but retains the thiazolylidene core. This compound highlights the versatility of the thiazolylidene scaffold in accommodating diverse substituents .
N-(3-Allyl-4-(4-Methoxyphenyl)-1,3-Thiazol-2(3H)-Ylidene)-N-(3-Methylphenyl)Amine :
Features a methoxyphenyl group and allyl substitution, enhancing electron-donating effects and conformational flexibility. The absence of a urea linker shifts the mechanism of action toward kinase inhibition in some analogs .
Structural Impact:
- Linker Flexibility: Urea vs.
- Ring Substitutions : Allyl or benzyl groups on the thiazole nitrogen influence steric accessibility and metabolic pathways.
Urea Derivatives with Varied Aromatic Substituents
Key Compounds:
- N-[2-(2-Oxoimidazolidin-1-yl)Ethyl]-N'-(3-Chlorophenyl)Urea (I): Introduces an imidazolidinone-ethyl spacer, increasing hydrophilicity. This modification is associated with improved blood-brain barrier penetration in neuroactive compounds .
N-(6-Trifluoromethylbenzothiazole-2-yl)-N-(3-Chlorophenyl)Urea (24) :
Substitutes the thiazole ring with a benzothiazole group and adds a trifluoromethyl moiety. The trifluoromethyl group enhances metabolic stability and bioavailability, as seen in pesticidal urea derivatives .
Structural Impact:
- Electron-Withdrawing Groups : Trifluoromethyl or chloro substituents increase resistance to oxidative metabolism.
Comparative Data Table
Research Findings and Implications
- Synthetic Methods : Most analogs are synthesized via nucleophilic substitution or condensation reactions, often purified via column chromatography (e.g., hexane/ethyl acetate mixtures) .
- Biological Activity : Urea derivatives with electron-withdrawing groups (e.g., Cl, CF₃) show improved receptor binding and stability, while heterocyclic modifications (thiazole vs. thiadiazole) alter target specificity .
- Thermal Stability : High melting points (~200°C) in analogs like 4h suggest strong intermolecular interactions, critical for solid-state formulation .
Biological Activity
N-(3-chlorophenyl)-N'-[3-methyl-1,3-thiazol-2(3H)-yliden]urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data tables.
- Molecular Formula : C11H10ClN3OS
- Molecular Weight : 267.7346 g/mol
- CAS Number : 866011-14-5
The compound features a thiazole ring and a chlorophenyl group, which are significant for its biological interactions and activities.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. These interactions may lead to the inhibition of critical enzymes or disruption of cellular processes, resulting in various biological effects such as cytotoxicity against cancer cells or antimicrobial properties.
Anticancer Activity
Research has indicated that compounds containing thiazole moieties often exhibit anticancer properties. For instance, studies have shown that similar thiazole-based compounds can induce apoptosis in cancer cell lines. The presence of electron-donating groups and specific substitutions on the phenyl ring significantly enhance their cytotoxic potential.
- Case Study : A study evaluating thiazole derivatives found that compounds with a similar structure to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting strong antiproliferative effects .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Thiazole derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro studies have shown that thiazole-containing compounds can inhibit bacterial growth effectively, with some derivatives demonstrating superior activity compared to standard antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
| Substituent | Effect on Activity |
|---|---|
| Chlorine on Phenyl Ring | Enhances cytotoxicity |
| Methyl on Thiazole | Contributes to increased solubility |
| Electron-donating Groups | Improves interaction with molecular targets |
The presence of chlorine and methyl groups appears to be critical for enhancing the compound's bioactivity.
Research Applications
This compound has several applications in scientific research:
- Anticancer Research : Investigated for its potential as a therapeutic agent against various cancers.
- Antimicrobial Studies : Evaluated for efficacy against bacterial strains.
- Synthetic Chemistry : Used as an intermediate in the synthesis of more complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
